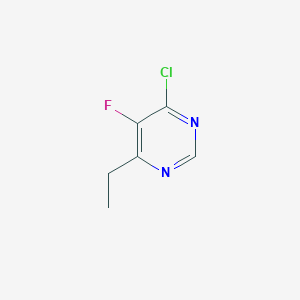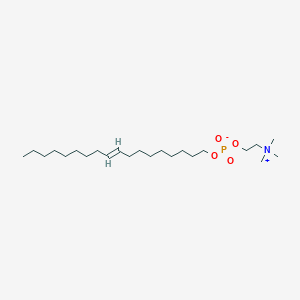
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and is overexpressed in many B-cell malignancies. By inhibiting BTK, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea disrupts the signaling pathway and induces apoptosis in B-cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
生化和生理效应
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
实验室实验的优点和局限性
The advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments include its specificity for BTK, its ability to inhibit other downstream targets of BTK, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, there are also several limitations to using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments, including its cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, including:
1. Clinical trials: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is currently being evaluated in several clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Further clinical trials are needed to evaluate the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in larger patient populations.
2. Combination therapy: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has shown potential as a combination therapy with other agents, including venetoclax and rituximab. Further research is needed to identify optimal combinations and dosing regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, is a common problem in the treatment of B-cell malignancies. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Biomarkers: Biomarkers are needed to predict response to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. Further research is needed to identify biomarkers that can be used to select patients for treatment and monitor response.
Conclusion
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is a small molecule inhibitor that targets the protein kinase BTK and has shown potential as a therapeutic agent for the treatment of various B-cell malignancies. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in both in vitro and in vivo studies. Future research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea should focus on clinical trials, combination therapy, resistance mechanisms, and biomarkers.
合成方法
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea involves several steps, including the reaction of 2,6-diisopropylaniline with 1-bromo-2-chloroethane to form the intermediate 2,6-bis(1-methylethyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
科学研究应用
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells.
属性
CAS 编号 |
145131-23-3 |
|---|---|
产品名称 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea |
分子式 |
C26H35N3O |
分子量 |
405.6 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)butyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-7-19(23-16-29(6)24-14-9-8-11-22(23)24)15-27-26(30)28-25-20(17(2)3)12-10-13-21(25)18(4)5/h8-14,16-19H,7,15H2,1-6H3,(H2,27,28,30) |
InChI 键 |
AYIQHRJVMJNQAZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
规范 SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
同义词 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)butyl]urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



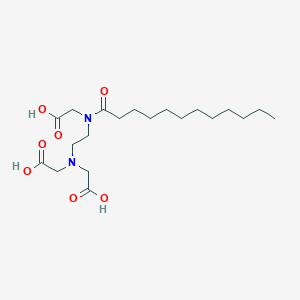
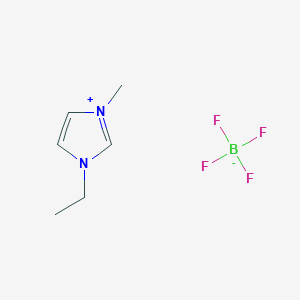
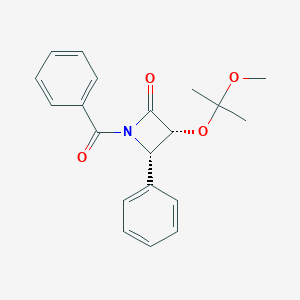
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
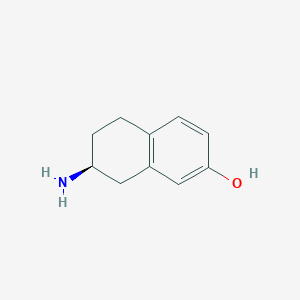
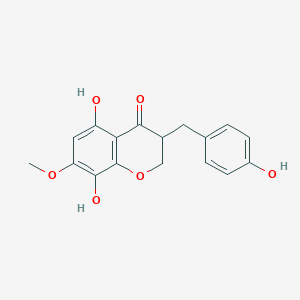
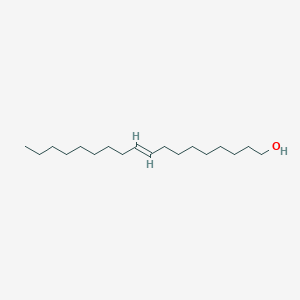
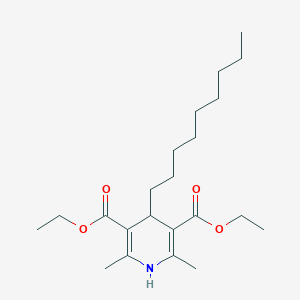
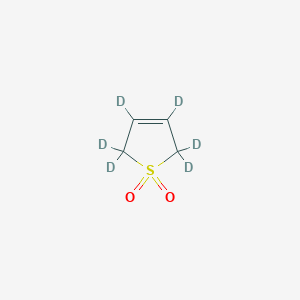
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
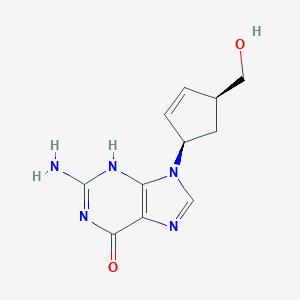
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
